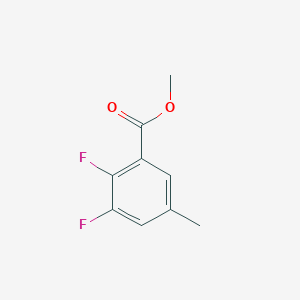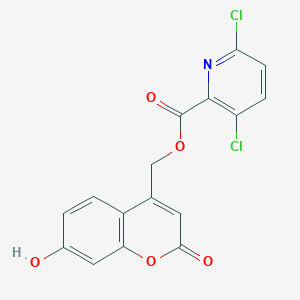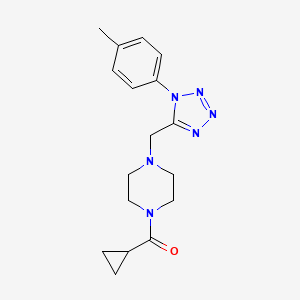![molecular formula C19H33N3O B2820182 N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide CAS No. 1808359-43-4](/img/structure/B2820182.png)
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide, also known as CPP-ACP, is a bioactive peptide that has gained significant attention in scientific research due to its unique properties. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP) that has been shown to have numerous applications in the field of dentistry and beyond.
Mécanisme D'action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide is not fully understood, but it is believed to involve the formation of complexes between CPP and ACP that can interact with tooth enamel and promote remineralization. N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide may also inhibit the growth of cariogenic bacteria by interfering with their ability to adhere to tooth surfaces.
Biochemical and Physiological Effects
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has been shown to have a variety of biochemical and physiological effects. In addition to its ability to promote remineralization and inhibit the growth of cariogenic bacteria, N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has been shown to have anti-inflammatory and antibacterial properties, as well as the ability to enhance the mechanical properties of dental materials.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide for lab experiments is its ability to promote remineralization of tooth enamel, which can be measured using a variety of techniques. However, N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide can be difficult to work with due to its complex structure and the need for specialized equipment and techniques for its synthesis and handling.
Orientations Futures
There are numerous potential future directions for research on N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide. One area of focus is the development of new formulations and delivery systems for N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide that can enhance its efficacy and ease of use. Another area of interest is the use of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide in tissue engineering and regenerative medicine, where it may have applications in the repair and regeneration of bone and other tissues. Finally, further research is needed to fully understand the mechanism of action of N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide and its potential applications in a variety of fields.
Méthodes De Synthèse
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide can be synthesized through a variety of methods, including chemical synthesis and enzymatic digestion. One commonly used method involves the reaction of casein phosphopeptide with calcium and phosphate ions to form the N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide complex.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has been extensively studied for its potential applications in the prevention and treatment of dental caries. Research has shown that N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide can help to remineralize tooth enamel, inhibit the growth of cariogenic bacteria, and reduce the incidence of dental caries. N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide has also been investigated for its potential use in other areas, such as drug delivery and tissue engineering.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(4-propan-2-ylazepan-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33N3O/c1-15(2)17-8-7-12-22(13-9-17)16(3)18(23)21-19(14-20)10-5-4-6-11-19/h15-17H,4-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLRNUNVODUUJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCN(CC1)C(C)C(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclohexyl)-2-[4-(propan-2-yl)azepan-1-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-N-propylthiophene-2-carboxamide](/img/structure/B2820103.png)
![2-[[1-[(5-Methyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820105.png)

![2-(7-Azabicyclo[2.2.1]heptan-7-yl)pyrimidine-4-carbonitrile](/img/structure/B2820107.png)
![N-(4-butylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2820110.png)

![5-[(4-Bromoanilino)methylidene]-3-methylthiazolidine-2,4-dione](/img/structure/B2820112.png)

![2-[[1-(2-Methyl-5-phenylpyrazole-3-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2820115.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide](/img/structure/B2820118.png)
![tert-butyl N-[5-(2-methoxyethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2820120.png)
![1-[4-(3,4-Dichlorophenyl)piperazino]-3-(4-ethoxyphenyl)-2-propen-1-one](/img/structure/B2820121.png)